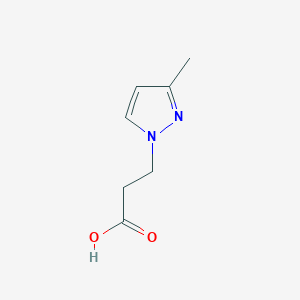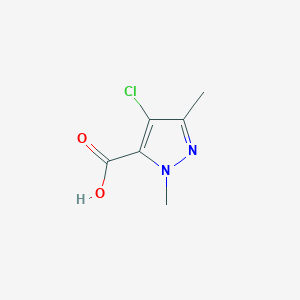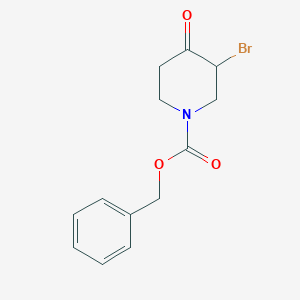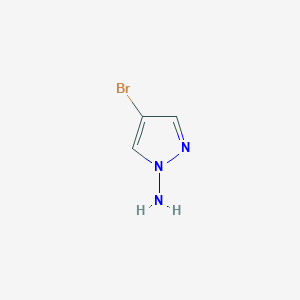
1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid, more commonly known as DMPOCA, is an organic compound belonging to the class of pyrrolidine derivatives. It has a wide range of applications in the field of biochemistry, physiology, and medicinal chemistry. It is a valuable intermediate in the synthesis of various pharmaceuticals, and has been used in the synthesis of various natural products. DMPOCA is a highly versatile compound and can be used in a variety of different research applications.
科学研究应用
DMPOCA has a wide range of applications in scientific research. It has been used in the synthesis of various natural products and pharmaceuticals, and has been used in the synthesis of a variety of different compounds. It has also been used in the synthesis of various peptides and proteins, as well as in the synthesis of various small molecules. Additionally, it has been used in the synthesis of various organometallic complexes.
作用机制
The mechanism of action of DMPOCA is not well understood. However, it has been suggested that it may act as an inhibitor of certain enzymes involved in the biosynthesis of proteins and other macromolecules, as well as in the metabolism of various small molecules. Additionally, it has been suggested that it may act as a modulator of certain cellular processes, such as cell growth and differentiation.
Biochemical and Physiological Effects
The biochemical and physiological effects of DMPOCA are not well understood. However, it has been suggested that it may act as an inhibitor of certain enzymes involved in the biosynthesis of proteins and other macromolecules, as well as in the metabolism of various small molecules. Additionally, it has been suggested that it may act as a modulator of certain cellular processes, such as cell growth and differentiation.
实验室实验的优点和局限性
The advantages of using DMPOCA in laboratory experiments include its availability, its low cost, and its versatility. Additionally, it is a highly stable compound, which makes it suitable for use in a variety of different research applications. However, one of the main limitations of using DMPOCA in laboratory experiments is its toxicity. Inhaling or ingesting the compound can be hazardous, and it should be handled with caution.
未来方向
There are a number of potential future directions for research involving DMPOCA. These include further investigation into its mechanism of action, its potential as an inhibitor of certain enzymes, and its potential as a modulator of certain cellular processes. Additionally, further research into its potential applications in the synthesis of various natural products and pharmaceuticals could be beneficial. Furthermore, further research into its potential toxicity and safety profile could help to better understand its use in laboratory experiments.
合成方法
DMPOCA can be prepared by the oxidation of 3,4-dimethylphenyl pyrrolidine with a suitable oxidizing agent such as potassium permanganate or potassium dichromate. The reaction is typically carried out in an aqueous solution of the oxidizing agent in the presence of an acid such as sulfuric acid or hydrochloric acid. The reaction is typically complete within a few hours, and the product can be isolated by filtration or crystallization.
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-8-3-4-11(5-9(8)2)14-7-10(13(16)17)6-12(14)15/h3-5,10H,6-7H2,1-2H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLRNFDPKXYNTR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20389304 |
Source


|
| Record name | 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
63674-65-7 |
Source


|
| Record name | 1-(3,4-dimethylphenyl)-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20389304 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

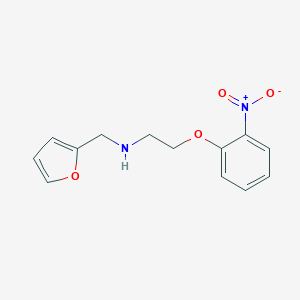

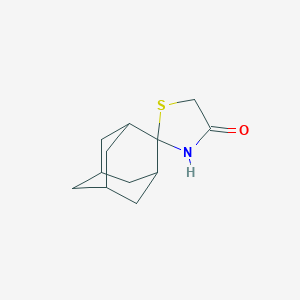
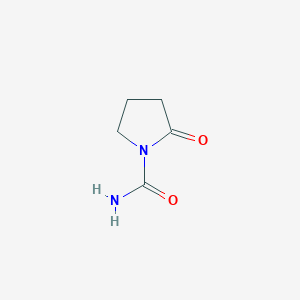

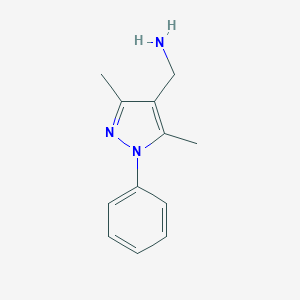

![[1-(3-Methylphenyl)pyrazol-4-yl]methanamine](/img/structure/B187770.png)
